molecular formula C10H12ClNO2 B1423912 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride CAS No. 1187928-10-4

5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B1423912
CAS No.: 1187928-10-4
M. Wt: 213.66 g/mol
InChI Key: SUEQCDVQNSWAGG-UHFFFAOYSA-N
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Description

5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound with the molecular formula C10H12ClNO2 . It is categorized under the class of pharmaceutical building blocks .


Synthesis Analysis

The synthesis of indole derivatives, including this compound, has been a subject of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . The synthesis of indole derivatives involves various methods, and the investigation of novel methods of synthesis has attracted the attention of the chemical community .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecular weight of this compound is 213.6633 .


Chemical Reactions Analysis

Indole derivatives, including this compound, show various biologically vital properties . They are used in the preparation of substituted indanes and tetralins, which are PPARα modulators .


Physical and Chemical Properties Analysis

This compound is a solid compound . Its empirical formula is C10H12ClNO2, and it has a molecular weight of 213.6633 .

Scientific Research Applications

Synthesis Methods

  • Novel and simple syntheses methods for derivatives of γ-Carboline, including those with a methoxycarbonyl group, have been developed using 1-hydroxyindole chemistry (Somei, Yamada, & Yamamura, 1998).
  • Research has also explored the synthesis of 4-chloro-5-hydroxy-1H-benzo[g]indoles, with a focus on derivatives involving the methoxycarbonyl group (Yi, Cho, & Lee, 2005).

Chemical Transformations

  • Investigations into the transformation of isoxazolines into 2-methoxycarbonyl-1-oxido-3H-indole-3-acetates using Lewis acids have been conducted, highlighting the potential for novel ring transformations in this chemical space (Takahashi, Kaji, & Zen, 1985).
  • The synthesis and modification of carbamate derivatives of indole, including those with a methoxycarbonyl group, have been explored, demonstrating diverse potential applications in chemical synthesis (Velikorodov, Kuanchalieva, & Titova, 2010).

Structural Studies

  • Crystal structure analysis of compounds like trichotomine dimethyl ester, which contain methoxycarbonyl groups, provides insights into the molecular configuration and potential applications in material sciences (Iijima & Irikawa, 1996).

Novel Applications in Medicinal Chemistry

  • Research into serotonin receptor antagonists for the treatment of cognitive disorders has led to the development of compounds like SUVN-502, which incorporate the 5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole structure (Nirogi et al., 2017).

Oxidative Transformations and Reactivities

  • Studies on the Meisenheimer rearrangement of indole derivatives, including those with methoxycarbonyl groups, highlight potential pathways for the formation of novel chemical structures (Kurihara et al., 1991).
  • Investigations into the nucleophilic reactivities of indoles, including methoxycarbonyl derivatives, provide valuable information for understanding and predicting chemical reactions in organic synthesis (Lakhdar et al., 2006).

Catalytic and Enantiospecific Syntheses

  • Research on indium trichloride catalyzed self-addition of indoles, including 5-methoxyindole, has opened up new avenues for the synthesis of indolylindoline derivatives (Pal, Giri, & Jaisankar, 2005).
  • Studies on the enantiospecific synthesis using amino acids have shown that compounds like N-α-Methoxycarbonyl-(S)-tryptophan can be utilized as chirons for synthesizing α-substituted tryptophan derivatives (Bourne et al., 1991).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . It is also classified as a combustible compound and can cause chronic effects .

Future Directions

The future directions for 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride and similar compounds involve further exploration of their synthesis methods and potential applications, particularly in the field of medicinal chemistry . The application of indole derivatives for the treatment of various health disorders has attracted increasing attention in recent years .

Properties

IUPAC Name

methyl 2,3-dihydro-1H-indole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9;/h2-3,6,11H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEQCDVQNSWAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-10-4
Record name 1H-Indole-5-carboxylic acid, 2,3-dihydro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2,3-dihydro-1H-indole-5-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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